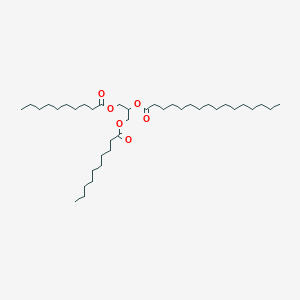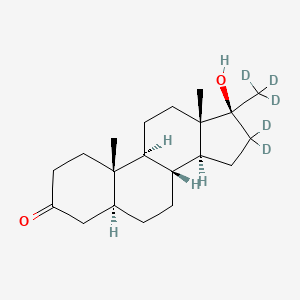![molecular formula C20H13N2NaO4S B13407014 Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate CAS No. 5850-93-1](/img/structure/B13407014.png)
Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate is an organic compound with the molecular formula C20H13N2NaO4S. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant red color and is used in various industrial applications, including as a dye and a pH indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-aminonaphthalene-1-sulfonic acid using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-naphthol under alkaline conditions to form the azo dye .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Products vary based on the specific conditions but can include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
Scientific Research Applications
Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The mechanism of action of Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate primarily involves its ability to interact with various molecular targets through its azo group and aromatic rings. The compound can form complexes with metal ions, which can alter its color and other properties. Additionally, its interaction with biological molecules can lead to changes in their structure and function, making it useful in various applications .
Comparison with Similar Compounds
Sodium 2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate: Similar in structure but differs in the position of the azo group.
Other Azo Dyes: Compounds like Methyl Orange and Congo Red share the azo group but have different substituents and applications.
Uniqueness: Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to act as a pH indicator and its applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
5850-93-1 |
|---|---|
Molecular Formula |
C20H13N2NaO4S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
sodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-11-13-5-1-2-6-14(13)20(18)22-21-17-9-3-8-16-15(17)7-4-10-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
XNQZZTFTKVKXOR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)

![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)



![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)



